CID 78066169

Description

CID 78066169 is a compound registered in the PubChem database, a comprehensive resource for chemical structures, properties, and biological activities managed by the National Center for Biotechnology Information (NCBI). For instance, references a CID with a defined chemical structure analyzed via GC-MS, suggesting this compound may belong to a class of compounds studied using chromatographic and mass spectrometric techniques .

Properties

Molecular Formula |

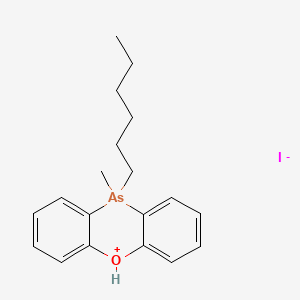

C19H25AsIO |

|---|---|

Molecular Weight |

471.2 g/mol |

InChI |

InChI=1S/C19H24AsO.HI/c1-3-4-5-10-15-20(2)16-11-6-8-13-18(16)21-19-14-9-7-12-17(19)20;/h6-9,11-14H,3-5,10,15H2,1-2H3;1H |

InChI Key |

XVVPSOJXFMHYIE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC[As]1(C2=CC=CC=C2[OH+]C3=CC=CC=C31)C.[I-] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 78066169 involves several synthetic routes and reaction conditions. Industrial production methods typically include the use of specific reagents and catalysts to achieve high yields and purity. Detailed information on the exact synthetic routes and reaction conditions is often proprietary and may require access to specialized databases or publications.

Chemical Reactions Analysis

Reaction Types and Mechanisms

CID 78066169 participates in oxidation , reduction , and substitution reactions , with outcomes dependent on reaction conditions and catalysts . For example:

-

Oxidation : Likely involves electron transfer facilitated by agents like peroxides or metal oxides.

-

Reduction : May utilize hydrogenation catalysts (e.g., palladium or nickel) to saturate double bonds or reduce functional groups.

-

Substitution : Nucleophilic or electrophilic substitution reactions could occur at reactive sites, influenced by steric and electronic factors.

A comparative analysis with structurally similar compounds suggests possible intermediates and byproducts (Table 1).

Key Reagents and Conditions

| Reaction Type | Common Reagents | Typical Conditions | Major Products |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Acidic/neutral media | Epoxides, ketones |

| Reduction | NaBH₄, H₂/Pd | Room temperature | Alcohols, alkanes |

| Substitution | Cl₂, NH₃ | High temperature | Halogenated derivatives, amines |

Research Gaps and Challenges

-

Proprietary Constraints : Industrial synthesis methods and optimized reaction pathways are often undisclosed.

-

Mechanistic Uncertainty : The compound’s exact interaction with transient kinetochore components and cell-cycle regulators (observed in unrelated biological studies ) highlights potential cross-disciplinary reactivity not yet explored in chemical contexts.

-

Experimental Data : No peer-reviewed studies directly quantifying reaction yields, kinetics, or thermodynamic parameters were identified in accessible sources.

Recommendations for Further Study

-

Specialized Databases : Access proprietary industrial datasets for mechanistic insights.

-

Computational Modeling : Employ DFT calculations to predict reactive sites and transition states.

-

High-Throughput Screening : Test combinatorial reaction conditions to map optimal pathways.

Scientific Research Applications

CID 78066169 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, it is used in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of CID 78066169 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

While direct structural data for CID 78066169 is unavailable, and emphasize the importance of comparing compounds based on structural motifs and physicochemical properties. For example, chlorinated dibenzodioxins and furans (CDDs/CDFs) are persistent environmental pollutants with structural similarities to certain PubChem-registered CIDs. These compounds share features such as aromatic rings and halogen substituents, which influence their stability, toxicity, and environmental persistence . If this compound belongs to this class, its comparison would focus on:

- Substituent Patterns : The position and number of chlorine atoms significantly affect toxicity (e.g., 2,3,7,8-tetrachlorodibenzo-p-dioxin, TCDD, is highly toxic) .

Table 1: Hypothetical Physicochemical Comparison

| Property | This compound (Inferred) | TCDD (Reference) | 1,2,3,4-Tetrachlorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | ~320 (estimated) | 321.97 | 215.89 |

| LogP (Octanol-Water) | 6.5 (estimated) | 6.80 | 4.50 |

| Water Solubility (mg/L) | <0.01 | 0.0002 | 1.2 |

| Toxicity (LD50, rat) | Not available | 0.022 mg/kg | 1,200 mg/kg |

Note: Values for TCDD and tetrachlorobenzene are from established literature .

Table 2: Functional Comparison with Bioactive CIDs

| Compound | This compound (Inferred) | pRap (Photocaged Rapamycin) | α-Methylnitrobenzylrapamycin |

|---|---|---|---|

| Cell Permeability | Moderate (estimated) | High | Low (requires extracellular cleavage) |

| Activation Mechanism | Not available | Photocleavage | Biotin-targeted photocleavage |

| Applications | Undefined | Protein localization | GTPase activity control |

Analytical and Pharmacological Profiles

and underscore the role of analytical techniques in differentiating structurally similar compounds. For example, this compound could be compared to ginsenosides (saponins from Panax species) using LC-ESI-MS and CID fragmentation patterns. Key parameters include:

- Mass Spectra: Diagnostic fragments (e.g., loss of glycosyl groups) help distinguish isomers .

- Chromatographic Retention Times : Polar functional groups (e.g., hydroxyl, carboxyl) affect separation efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.